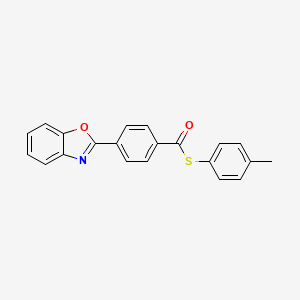
S-(4-Methylphenyl) 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate: is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with the molecular formula C21H15NO2S, has a molecular weight of 345.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate typically involves the reaction of p-tolyl thiol with 4-(benzo[d]oxazol-2-yl)benzoic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, HPLC, and GC analyses, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzoxazole derivatives.
Substitution: Benzoxazole derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound has shown promise as an antibacterial and anticancer agent. Its ability to inhibit the growth of certain bacterial strains and cancer cells makes it a valuable candidate for drug development .
Industry: The compound is also used in the development of new materials with specific properties, such as fluorescence or conductivity. Its incorporation into polymers and other materials can enhance their performance in various industrial applications .
Mecanismo De Acción
The mechanism of action of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate involves its interaction with specific molecular targets in cells. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Benzothiazole derivatives: Known for their antibacterial and anticancer activities.
Benzoxazole derivatives: Exhibit a wide range of pharmacological activities, including antifungal and anti-inflammatory properties.
Uniqueness: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate stands out due to its unique combination of a benzoxazole ring and a thioate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
62572-76-3 |
|---|---|
Fórmula molecular |
C21H15NO2S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
S-(4-methylphenyl) 4-(1,3-benzoxazol-2-yl)benzenecarbothioate |
InChI |
InChI=1S/C21H15NO2S/c1-14-6-12-17(13-7-14)25-21(23)16-10-8-15(9-11-16)20-22-18-4-2-3-5-19(18)24-20/h2-13H,1H3 |
Clave InChI |
GNFLKHGTZDQRBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


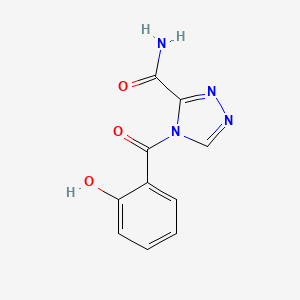
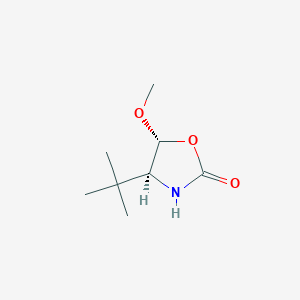
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
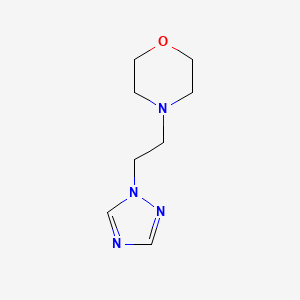
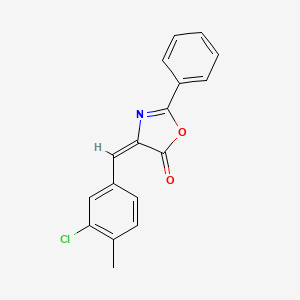
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
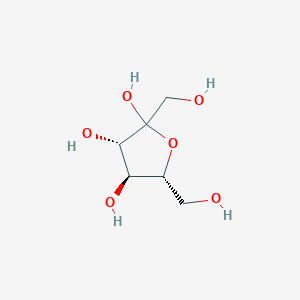
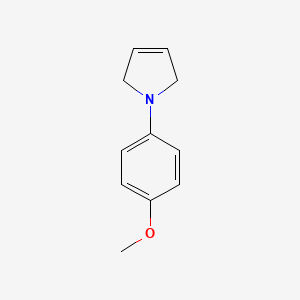
![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
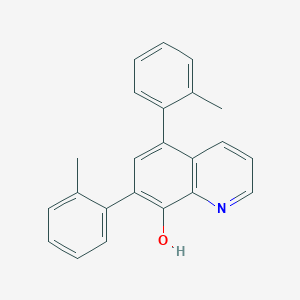
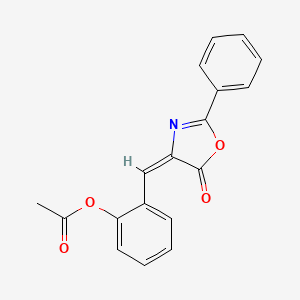
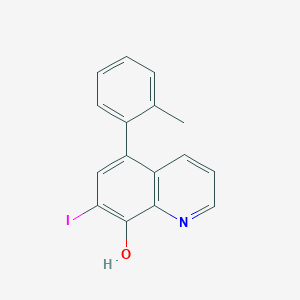
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
